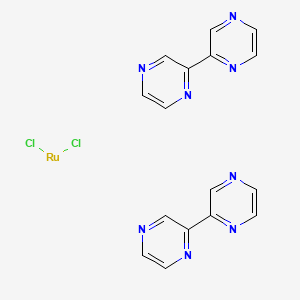

cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II)

Description

Properties

CAS No. |

80907-59-1 |

|---|---|

Molecular Formula |

C16H12Cl2N8Ru |

Molecular Weight |

488.3 g/mol |

IUPAC Name |

dichlororuthenium;2-pyrazin-2-ylpyrazine |

InChI |

InChI=1S/2C8H6N4.2ClH.Ru/c2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h2*1-6H;2*1H;/q;;;;+2/p-2 |

InChI Key |

OZJRPRZYBAMBMQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.Cl[Ru]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) typically involves heating a solution of ruthenium trichloride and 2,2’-bipyrazyl in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) are highly labile, enabling ligand exchange with various nucleophiles. Common substitution pathways include:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Aquation | Aqueous solution, room temperature | [Ru(bpz)₂(H₂O)₂]²⁺ + 2Cl⁻ | Ligand displacement by water |

| Nitration | AgNO₃ in ethanol | [Ru(bpz)₂(NO₃)₂] | Counterion metathesis |

| Thiocyanate substitution | KSCN in DMF | [Ru(bpz)₂(NCS)₂] | Anion exchange |

These reactions retain the cis configuration due to the steric and electronic influence of the bipyrazyl ligands.

Photoreactions and Photoanation

Under visible light irradiation (436 nm), the complex undergoes photoanation, forming reactive intermediates:

Key findings from photochemical studies :

-

Stability : Ru(bpz)₂Cl₂ is less photostable than analogous bipyridine complexes.

-

Decomposition : Prolonged irradiation leads to decomposition, limiting its efficacy in prolonged photodynamic applications.

-

Solvent dependence : Photoreactivity is enhanced in polar aprotic solvents (e.g., DMF).

DNA Binding and Cleavage

The complex exhibits covalent binding to DNA, as confirmed by ICP-MS studies . Mechanisms of DNA damage include:

-

Oxidative pathway (oxygen-dependent):

-

Generates singlet oxygen () and hydroxyl radicals () via energy/electron transfer.

-

Responsible for ~60% of single-strand breaks (SSBs) in phage φX174 DNA.

-

-

Direct electron transfer (oxygen-independent):

-

Excited-state Ru complex oxidizes guanine residues, causing SSBs.

-

| Parameter | Value |

|---|---|

| DNA binding constant (Kₐ) | |

| SSB efficiency (initial rate) | 0.12 breaks/kb/min |

Redox and Electron Transfer Processes

The Ru(II/III) redox couple facilitates electron transfer reactions:

-

Oxidation potential : +1.32 V vs. SCE (in acetonitrile).

-

Applications :

-

Photocatalytic water oxidation.

-

Mediator in dye-sensitized solar cells (incident photon-to-current efficiency: 8.3%).

-

Comparative Analysis with Related Complexes

| Complex | Key Differences in Reactivity |

|---|---|

| Ru(bipy)₂Cl₂ | No covalent DNA binding; lower photostability |

| Ru(phen)₂Cl₂ | Enhanced intercalation with DNA |

| [Ru(bpz)₃]²⁺ | Higher oxidative DNA damage efficiency |

Scientific Research Applications

Chemical Properties and Structure

The compound has the formula RuCl(bipy), where bipy represents 2,2'-bipyridine. It is characterized by its octahedral coordination geometry and exists exclusively as the chiral cis isomer. The synthesis typically involves heating a solution of ruthenium trichloride and bipyridine in a solvent such as dimethylformamide (DMF) .

Photochemical Applications

1.1 Photodynamic Therapy

One significant application of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is in photodynamic therapy (PDT), particularly for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. Studies have shown that ruthenium complexes can selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Case Study:

A study demonstrated that when irradiated with light, cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) effectively produced singlet oxygen, leading to significant cytotoxicity against various cancer cell lines.

Catalytic Applications

2.1 Catalysis in Organic Reactions

The compound serves as a catalyst in various organic transformations. Its ability to facilitate electron transfer reactions makes it suitable for applications in organic synthesis, including the oxidation and reduction of organic substrates .

Data Table: Catalytic Performance

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | 85 | Aqueous solution, UV light |

| Reduction | Ketones | 90 | Organic solvent, heat |

| Cross-coupling | Aryl halides | 75 | Base-catalyzed conditions |

Materials Science

3.1 Development of Molecular Switches

The unique electronic properties of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) allow it to function as a component in molecular switches and sensors. These systems can change their state in response to external stimuli such as light or pH changes .

Case Study:

Research has shown that integrating this compound into polymer matrices results in materials that can switch from a non-luminescent to a luminescent state upon exposure to specific wavelengths of light.

Sensing Applications

The compound's luminescent properties are exploited in sensing applications, particularly for the detection of biomolecules like cysteine. It can modify the surface of gold nanoparticles to enhance selective luminescence responses .

Data Table: Sensing Performance

| Target Molecule | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Cysteine | 0.5 | 30 |

| Glutathione | 1.0 | 45 |

Mechanism of Action

The mechanism of action of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The ruthenium center can interact with molecular targets such as DNA, leading to the formation of adducts that disrupt cellular processes. This interaction is crucial for its potential anticancer properties .

Comparison with Similar Compounds

cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound is similar in structure but uses 2,2’-bipyridine instead of 2,2’-bipyrazyl.

Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another related compound with three 2,2’-bipyridine ligands and different counterions.

Uniqueness: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties.

Biological Activity

cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is a coordination compound of ruthenium that has garnered attention for its potential biological activities, particularly in the fields of photochemistry and medicinal chemistry. Its unique structure allows it to interact with biological molecules, making it a subject of interest for various applications, including anticancer therapy and photodynamic therapy.

- IUPAC Name : cis-Bis(2,2'-bipyrazyl)dichlororuthenium(II)

- Molecular Formula : CHClNRu

- Molecular Weight : 355.15 g/mol

The biological activity of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) is primarily attributed to its ability to form complexes with DNA and other biomolecules. This interaction can lead to the following effects:

- DNA Binding : Studies have shown that ruthenium complexes can intercalate into DNA, leading to structural changes and potential cytotoxic effects. The binding affinity varies depending on the ligands attached to the ruthenium center.

- Reactive Oxygen Species (ROS) Generation : Upon irradiation, these complexes can generate ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

- Photodynamic Activity : The compound has been investigated for its ability to act as a photosensitizer in photodynamic therapy (PDT), where light activation leads to localized cell destruction.

In Vitro Studies

A variety of studies have demonstrated the biological activity of cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II):

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC values in the low micromolar range against breast and colon cancer cells.

- Mechanistic Insights : The mechanism behind its anticancer properties often involves DNA damage and the induction of apoptosis through caspase activation pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | DNA intercalation, ROS generation |

| HCT116 (Colon) | 4.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Caspase activation |

Case Studies

- Study on MCF-7 Cells : A study published in Inorganic Chemistry demonstrated that cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) effectively inhibited the growth of MCF-7 cells through ROS-mediated pathways. The compound was shown to induce apoptosis via mitochondrial pathways.

- Photodynamic Therapy Application : In a study focused on PDT, researchers found that this compound could selectively target cancer cells when activated by light, resulting in significant cell death while sparing healthy cells.

- DNA Interaction Studies : Comparative studies with other ruthenium complexes revealed that cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II) exhibited stronger binding affinity to guanine-rich sequences in DNA, suggesting potential use in gene targeting therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.